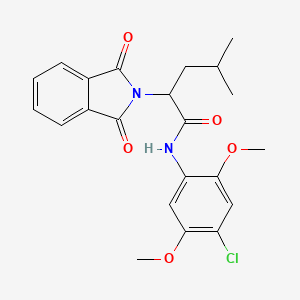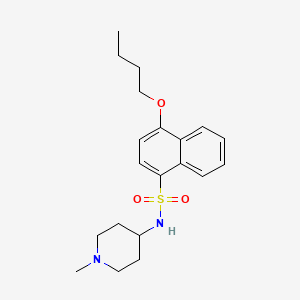
4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide, also known as BPN or BPNH, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture.
Mécanisme D'action
The exact mechanism of action of 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, particularly GABA and glutamate. 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide has been shown to enhance GABA-mediated inhibition and reduce glutamate-mediated excitation, leading to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide has been shown to have a range of biochemical and physiological effects, including the modulation of ion channels, the inhibition of enzymes such as acetylcholinesterase and carbonic anhydrase, and the reduction of oxidative stress. These effects contribute to its anticonvulsant and neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide is its relatively low toxicity, making it a safer alternative to other anticonvulsant drugs. However, its low solubility in water and other solvents can make it difficult to work with in lab experiments. Additionally, its herbicidal properties may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide, including:
1. Further studies on its mechanism of action and potential targets in the central nervous system.
2. Development of more efficient synthesis methods and purification techniques.
3. Investigation of its potential applications in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.
4. Exploration of its potential as a fluorescent probe for other environmental contaminants.
5. Development of formulations that improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide involves several steps, starting with the reaction of 1-naphthalenesulfonyl chloride with butanol in the presence of a base such as triethylamine. The resulting product is then reacted with 1-methyl-4-piperidinamine to form 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide. The purity of the compound can be improved through recrystallization or chromatographic techniques.
Applications De Recherche Scientifique
4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide has been found to have anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. In agriculture, 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide has been shown to have herbicidal properties, making it a potential candidate for weed control. In environmental science, 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide has been studied for its potential as a fluorescent probe for the detection of heavy metals in water.
Propriétés
IUPAC Name |
4-butoxy-N-(1-methylpiperidin-4-yl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c1-3-4-15-25-19-9-10-20(18-8-6-5-7-17(18)19)26(23,24)21-16-11-13-22(2)14-12-16/h5-10,16,21H,3-4,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXLYEXGHPZUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(1-methylpiperidin-4-yl)naphthalene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5141009.png)
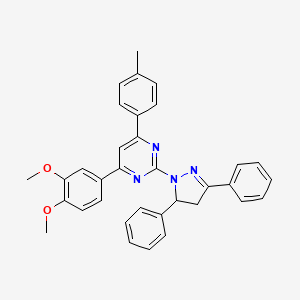
![5-methyl-N-phenyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5141031.png)
![N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B5141033.png)

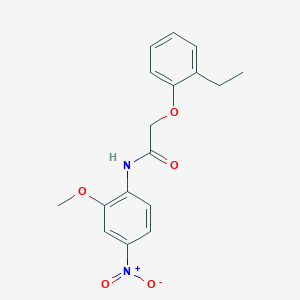
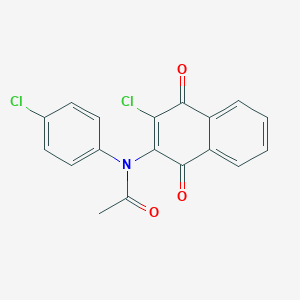
![(3-{4-[3-(diisopropylamino)-1-propyn-1-yl]phenyl}-2-propyn-1-yl)diisopropylamine dihydrochloride](/img/structure/B5141060.png)

![N-[(2-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5141085.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5141091.png)
![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5141094.png)
![ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate](/img/structure/B5141100.png)
